molecular formula C23H16BrN5OS B14930511 4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B14930511
M. Wt: 490.4 g/mol
InChI Key: KOIISWFDSBAIQO-UHFFFAOYSA-N
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Description

4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with potential applications in various fields of chemistry and biology. The compound features a unique structure that includes a bromonaphthalene moiety, a thia-azatetracyclo core, and multiple methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multi-step organic synthesis. Key steps may include:

    Formation of the bromonaphthalene moiety: This can be achieved through bromination of naphthalene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Construction of the thia-azatetracyclo core: This step may involve cyclization reactions using appropriate precursors and catalysts.

    Attachment of the oxymethyl group: This can be done through etherification reactions using suitable reagents.

    Introduction of methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene would depend on its specific interactions with molecular targets. This may involve:

    Binding to specific receptors or enzymes: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-chloronaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
  • 4-[(6-fluoronaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Uniqueness

The uniqueness of 4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene lies in its specific bromonaphthalene moiety and the thia-azatetracyclo core, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H16BrN5OS

Molecular Weight

490.4 g/mol

IUPAC Name

4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C23H16BrN5OS/c1-12-7-13(2)26-23-19(12)20-21(31-23)22-27-18(28-29(22)11-25-20)10-30-17-6-4-14-8-16(24)5-3-15(14)9-17/h3-9,11H,10H2,1-2H3

InChI Key

KOIISWFDSBAIQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)COC5=CC6=C(C=C5)C=C(C=C6)Br)C

Origin of Product

United States

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